molecular formula C9H3Cl2F3N2 B1588770 2,3-Dichloro-6-(trifluoromethyl)quinoxaline CAS No. 55686-95-8

2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Cat. No. B1588770
CAS RN: 55686-95-8
M. Wt: 267.03 g/mol
InChI Key: JJTQVWHSMBWEJX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline consists of 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H3Cl2F3N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline include its molecular weight, which is 267.035 Da . It is a solid substance . More specific properties like melting point, boiling point, and density are not provided in the search results for this specific compound.

Scientific Research Applications

Application 1: Agrochemicals and Pharmaceuticals

  • Specific Scientific Field: Agrochemicals and Pharmaceuticals .
  • Summary of the Application: “2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)” is used as a chemical intermediate for the synthesis of several crop-protection products . It’s in the highest demand among all the trifluoromethylpyridine (TFMP) derivatives .
  • Methods of Application or Experimental Procedures: The production of 2,3,5-DCTF can be achieved by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
  • Results or Outcomes: The major use of TFMP derivatives, including 2,3,5-DCTF, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Application 2: Anti-Cancer & Anti-Proliferative Activity

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Quinoxaline derivatives have shown potential in cancer treatment. Some compounds, such as 6-bromo-3- (4-methoxystyryl)quinoxaline-2 (1 H)-one, have shown high activity against cancer cell lines .
  • Methods of Application or Experimental Procedures: These compounds are typically synthesized and then tested against various cancer cell lines in vitro .
  • Results or Outcomes: The results have been promising, with some compounds showing higher activity than standard drugs like doxorubicin .

Application 3: Anti-Microbial Activity

  • Specific Scientific Field: Microbiology .
  • Summary of the Application: Quinoxaline derivatives have been found to possess anti-microbial properties .
  • Methods of Application or Experimental Procedures: These compounds are synthesized and then tested against various strains of bacteria and fungi .
  • Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively inhibit the growth of these microorganisms .

Application 4: Anti-Convulsant Activity

  • Specific Scientific Field: Neurology .
  • Summary of the Application: Quinoxaline derivatives have shown potential in the treatment of seizures .
  • Methods of Application or Experimental Procedures: These compounds are typically synthesized and then tested for their anti-convulsant activity .
  • Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively control seizures .

Application 5: Anti-Tuberculosis Activity

  • Specific Scientific Field: Infectious Diseases .
  • Summary of the Application: Quinoxaline derivatives have been found to possess anti-tuberculosis properties .
  • Methods of Application or Experimental Procedures: These compounds are synthesized and then tested against Mycobacterium tuberculosis .
  • Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively inhibit the growth of Mycobacterium tuberculosis .

Application 6: Anti-Malarial Activity

  • Specific Scientific Field: Parasitology .
  • Summary of the Application: Quinoxaline derivatives have been found to possess anti-malarial properties .
  • Methods of Application or Experimental Procedures: These compounds are synthesized and then tested against Plasmodium falciparum .
  • Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively inhibit the growth of Plasmodium falciparum .

Safety And Hazards

Safety information for 2,3-Dichloro-6-(trifluoromethyl)quinoxaline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTQVWHSMBWEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433485
Record name 2,3-dichloro-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-(trifluoromethyl)quinoxaline

CAS RN

55686-95-8
Record name 2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55686-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Iwata, M Sakajyo, K Tanaka - Journal of Heterocyclic …, 1994 - Wiley Online Library
9‐(Trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5‐b]quinoxalines (9‐CF 3 ‐PIQs) were obtained from the cyclization of 2‐amino‐3‐chloro‐6‐(trifluoromethyl)quinoxaline (1a) with some …
Number of citations: 9 onlinelibrary.wiley.com
WB Wright Jr, GO Morton… - Journal of Heterocyclic …, 1979 - Wiley Online Library
Reactions of 2,3‐dichloroquinoxalines with 2‐(hydroxymethyl)piperidine resulted in a series of 1,2,3,4,4a,5‐hexahydropyrido[1′,2′:4,5][1,4]oxazino[2,3‐b]quinoxaline derivatives. The …
Number of citations: 5 onlinelibrary.wiley.com
J Deng, E Feng, S Ma, Y Zhang, X Liu… - Journal of medicinal …, 2011 - ACS Publications
RhoA is a member of Rho GTPases, a subgroup of the Ras superfamily of small GTP-binding proteins. RhoA, as an important regulator of diverse cellular signaling pathways, plays …
Number of citations: 54 pubs.acs.org

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